

Understanding the CAS number and synonyms for Alkali blue 6B monosodium(IND)

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Compound of Interest

Compound Name: Alkali blue 6B monosodium(IND)

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In-Depth Technical Guide to Alkali Blue 6B Monosodium (IND)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Alkali Blue 6B Monosodium (IND), a synthetic triphenylmethane dye, is a versatile tool in biochemical and medical research. This guide provides a comprehensive overview of its technical specifications, applications, and relevant experimental protocols.

Identifier	Value	Citation
Chemical Name	Sodium 4-[[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]benzenesulfonate	[1]
CAS Number	1324-80-7	[2][3]
Molecular Formula	C37H30N3NaO4S	
Molecular Weight	635.71 g/mol	

Synonyms:

- Acid Blue 119[2]
- C.I. 42765[1]
- Nicholson blue[1]
- Alkali blue 6B sodium salt

Physicochemical Properties and Handling

Alkali Blue 6B Monosodium is a solid, dark blue to brown-black powder.[1] It is known for its stability under alkaline conditions.[2] The dye is soluble in water and exhibits a characteristic color change in response to varying pH levels, making it a useful acid-base indicator with a visual transition interval from pH 9.4 (blue) to 14.0 (red).

Storage and Stability:

For long-term storage, the powdered form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. The product is stable at ambient temperature for short periods, such as during shipping.[3]

Applications in Research and Development

Alkali Blue 6B Monosodium (IND) is primarily utilized in the following areas:

- **Protein Analysis:** It serves as a staining agent for the visualization and quantification of proteins in electrophoresis gels.[4][5] Its interaction with various proteins also makes it suitable for protein adsorption studies.[4]
- **Biological Staining:** As a biological stain, it is used to highlight specific cellular components for microscopic examination.[5]
- **pH Indicator:** Its distinct color change at high pH values allows for its use as an indicator in various chemical titrations.

- **Heavy Metal Removal:** The presence of SO_3H -, NH , and OH groups enables the compound to react with divalent heavy metal ions, suggesting its potential use in the remediation of heavy metals from aqueous solutions.[4]

Experimental Protocols

While specific, detailed protocols for every application of Alkali Blue 6B Monosodium (IND) are proprietary to individual research labs and manufacturers, the following sections provide generalized experimental methodologies based on established principles for related dyes and applications.

Protein Gel Staining Protocol (General)

This protocol is adapted from standard procedures for Coomassie-based staining, which shares a similar mechanism with Alkali Blue 6B.

Materials:

- Polyacrylamide gel with separated proteins
- Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water
- Staining Solution: Alkali Blue 6B Monosodium (IND) dissolved in an appropriate solvent (e.g., ethanol/acetic acid solution). Concentration may need to be optimized.
- Destaining Solution: 10% acetic acid, 40% methanol, 50% distilled water
- Shaking platform

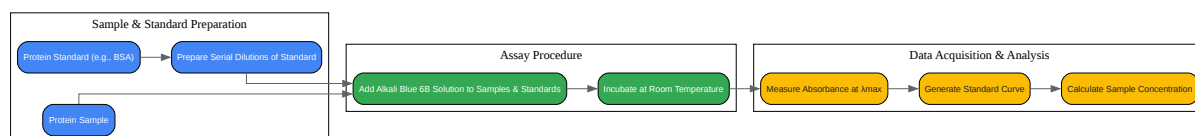
Procedure:

- **Fixation:** After electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour on a shaking platform. This step is crucial to precipitate the proteins within the gel matrix and remove interfering substances like SDS.[5]
- **Staining:** Decant the Fixing Solution and add the Alkali Blue 6B Staining Solution. Ensure the gel is fully submerged. Incubate for 1-2 hours at room temperature with gentle agitation.[6]

- **Destaining:** Remove the staining solution and wash the gel with the Destaining Solution. Change the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinctly visible.[5]
- **Visualization and Storage:** The stained gel can be visualized using a standard gel documentation system. For long-term storage, the gel can be kept in a solution of 20% ammonium sulfate at 4°C.[7]

Protein Quantification Assay (Conceptual Workflow)

This outlines a conceptual workflow for a colorimetric protein quantification assay using Alkali Blue 6B Monosodium (IND), based on the principles of dye-binding assays.

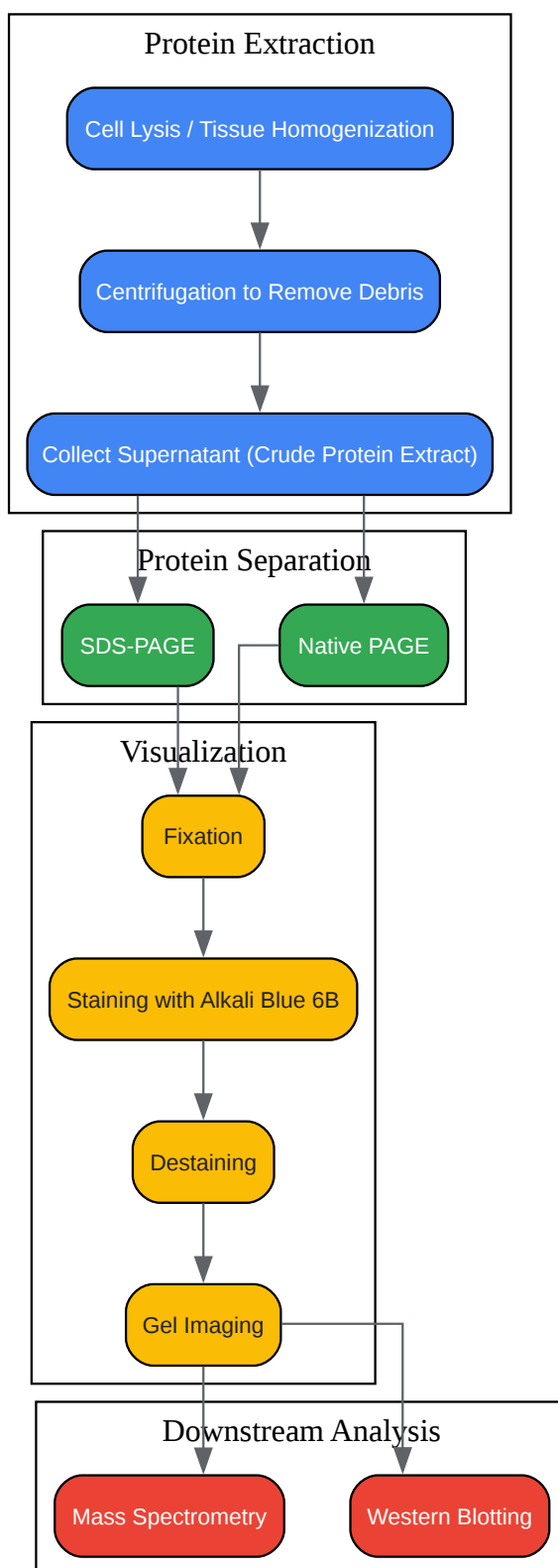


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Caption: Conceptual workflow for a protein quantification assay.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for protein analysis, a common application for which Alkali Blue 6B Monosodium (IND) would be utilized as a visualization agent.



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Caption: General workflow for protein separation and analysis.

Signaling Pathway Interaction

Currently, there is no direct evidence in the reviewed literature to suggest that Alkali Blue 6B Monosodium (IND) or other triphenylmethane dyes directly and specifically modulate known signaling pathways in a manner relevant to drug development research. Their primary utility lies in their physicochemical properties as dyes and indicators for analytical purposes. The interaction with proteins is generally based on non-covalent binding to facilitate visualization rather than inducing a specific biological response.

Conclusion

Alkali Blue 6B Monosodium (IND) is a valuable analytical reagent for researchers in various scientific disciplines. Its well-defined chemical properties and versatility in protein staining and as a pH indicator make it a staple in many laboratories. While its direct role in modulating cellular signaling has not been established, its application in the analysis of proteins, which are the core components of these pathways, is indispensable. Further research may yet uncover more specific biological interactions of this and other triphenylmethane dyes.

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